(2-Chlorobenzyl)cyanamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Medicinal chemists often find that generic cyanamide catalogs fail to distinguish the ortho-chloro regioisomer, leading to procurement of the para isomer or disubstituted analogs that can stall synthetic campaigns. (2-Chlorobenzyl)cyanamide (CAS 1248431-20-0) resolves this gap: - Ortho-Cl substitution introduces steric hindrance & halogen-bonding potential absent in the 4-Cl isomer. - Mono-NH functionality (H_Donors=1) enables N-alkylation, N-acylation, and Ni-catalyzed ketene N,N-acetal formation that are precluded with N,N-disubstituted cyanamides. - Sourced at ≥97% purity with global ambient shipping; ideal for SAR and fragment-based libraries.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1248431-20-0
Cat. No. B1453358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorobenzyl)cyanamide
CAS1248431-20-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC#N)Cl
InChIInChI=1S/C8H7ClN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2
InChIKeyYDLVNCALIGQANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorobenzyl)cyanamide (CAS 1248431-20-0) for Procurement: Basic Properties and Ortho-Substituted Cyanamide Class


(2-Chlorobenzyl)cyanamide (CAS 1248431-20-0) is a monosubstituted cyanamide derivative with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . It is characterized by a benzyl group bearing a chlorine atom at the ortho position and a cyanamide (-NH-C≡N) functional group . This compound is commercially available as a white to off-white crystalline solid with a purity specification typically ≥95% to 97% . Its calculated physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 266.3±42.0 °C at 760 mmHg, a flash point of 114.9±27.9 °C, a LogP of approximately 1.86-1.91, and a topological polar surface area (TPSA) of 35.82 Ų [1].

Why Generic Substitution Fails for (2-Chlorobenzyl)cyanamide: Ortho vs. Para Chlorine Substitution and Mono- vs. Di-Substitution Reactivity


Generic substitution of (2-chlorobenzyl)cyanamide with in-class analogs—such as the para-chloro isomer (4-chlorobenzyl)cyanamide or the di-substituted analog N,N-bis(2-chlorobenzyl)cyanamide—is precluded by fundamental structural and reactivity differences that materially affect synthetic outcomes and procurement decisions. The ortho chlorine substituent introduces unique steric hindrance and altered electronic effects compared to the para-substituted isomer , which can influence nucleophilicity and subsequent reaction pathways in medicinal chemistry campaigns [1]. Furthermore, the mono-substituted nature of this compound versus di-substituted cyanamides results in distinct physicochemical properties (e.g., lower molecular weight, higher hydrogen bond donor capacity) that impact solubility, crystallization behavior, and compatibility with downstream synthetic transformations [2]. These differences are not captured by generic catalog entries and necessitate compound-specific procurement.

(2-Chlorobenzyl)cyanamide (CAS 1248431-20-0): Procurement-Relevant Quantitative Differentiation Evidence


Regioisomeric Differentiation: Ortho-Chlorine Substitution as a Determinate of Molecular Properties

The ortho-chlorine substitution pattern in (2-chlorobenzyl)cyanamide confers distinct physicochemical properties that differentiate it from the para-chloro regioisomer, (4-chlorobenzyl)cyanamide (CAS 32111-91-4). While both compounds share the same molecular formula (C8H7ClN2) and molecular weight (166.61 g/mol), the positional isomerism results in altered electronic distribution and steric profiles . The ortho-chloro substitution introduces greater steric hindrance around the benzyl carbon and the cyanamide nitrogen, which can modulate nucleophilic reactivity and binding conformations in target engagement assays . Such differences are critical in structure-activity relationship (SAR) studies where subtle changes in substitution pattern can lead to orders-of-magnitude variations in potency or selectivity [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Differentiation from Di-Substituted Analogs: Mono- vs. Di-Substituted Cyanamide Synthetic Utility

(2-Chlorobenzyl)cyanamide is a mono-substituted cyanamide, fundamentally distinct from di-substituted analogs such as N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9) or N,N-bis(4-chlorobenzyl)cyanamide . The mono-substituted nature preserves an N-H hydrogen bond donor site, whereas di-substituted cyanamides are fully substituted at nitrogen, eliminating this functionality . This structural difference directly impacts synthetic utility: mono-substituted cyanamides can serve as versatile intermediates for further N-alkylation, acylation, or cycloaddition reactions that are precluded for di-substituted counterparts. For instance, monosubstituted cyanamides are reactive partners in the synthesis of ketene N,N-acetals via Ni(acac)₂-catalyzed addition to β-diketones and β-ketoesters [1], a transformation not accessible to di-substituted cyanamides due to the absence of the reactive N-H proton.

Organic Synthesis Cyanamide Chemistry Building Blocks

Commercial Availability and Procurement Viability: Ortho-Chloro Cyanamide Supply Chain Metrics

(2-Chlorobenzyl)cyanamide is commercially available from multiple established research chemical suppliers with defined purity specifications, whereas the para-chloro regioisomer (4-chlorobenzyl)cyanamide has been discontinued by at least one major supplier . Specifically, (2-chlorobenzyl)cyanamide is offered by suppliers including Leyan (Product No. 1405419, purity 97%, multiple packaging sizes available), Chemenu (Catalog CM747731, purity 95%+), and CymitQuimica (Ref. 3D-FC123687, min. 95% purity) . In contrast, the para-chloro analog (CAS 32111-91-4) is listed as a discontinued product by CymitQuimica , indicating reduced commercial viability and potential procurement challenges for researchers relying on this isomer.

Procurement Supply Chain Research Chemicals

Cyanamide Moiety as a Carboxylic Acid Bioisostere: Class-Level Pharmacological Differentiation

The cyanamide functional group (-NH-C≡N) present in (2-chlorobenzyl)cyanamide serves as a recognized bioisostere for carboxylic acids, enabling the design of compounds with improved membrane permeability and metabolic stability while retaining key binding interactions [1]. This class-level property distinguishes cyanamide-containing compounds from structurally similar amines, amides, or nitriles that lack the unique combination of hydrogen bond donor/acceptor capacity and low pKa characteristic of cyanamides [2]. In the context of (2-chlorobenzyl)cyanamide, the ortho-chlorobenzyl moiety provides additional lipophilicity and potential halogen bonding interactions that can enhance target engagement compared to unsubstituted benzyl cyanamide or heteroaromatic analogs [3].

Medicinal Chemistry Bioisosterism Drug Design

N-Benzyl-N-Arylcyanamide Synthetic Access: Scalable One-Pot Methodology Supporting Procurement

The synthesis of N-benzyl-N-arylcyanamides, the structural class to which (2-chlorobenzyl)cyanamide belongs, is supported by established one-pot oxidation-cyanation methodologies that avoid the use of toxic cyanogen halides [1]. Specifically, an operationally simple procedure utilizing inexpensive N-chlorosuccinimide and Zn(CN)₂ has been demonstrated to be amenable for the cyanation of a variety of primary and secondary amines and aniline derivatives, as well as complex synthetic intermediates [2]. This methodological foundation provides a scalable synthetic route that differentiates this class from cyanamides requiring hazardous reagents (e.g., BrCN) or multi-step protocols with lower overall yields. Additionally, catalyst-free N-benzylation of arylcyanamides with benzyl bromide under ultrasound irradiation at room temperature offers an alternative expeditious synthesis for assorted N-benzyl-N-arylcyanamides [3].

Synthetic Methodology Process Chemistry Scale-Up

Therapeutic Relevance via Scaffold Incorporation: Anti-Tumor and Anti-Infective Lead Context

The 2-chlorobenzyl moiety, when incorporated into more complex molecular frameworks, has demonstrated significant biological activity in published studies, providing context for the potential utility of (2-chlorobenzyl)cyanamide as a building block. A compound containing the 2-chlorobenzyl substructure, specifically 3-(1-benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide, exhibited anti-tumor activity with a mean growth inhibition (GI₅₀) of 3.903 µM, total growth inhibition (TGI) of 29.10 µM, and lethal concentration (LC₅₀) of 57.54 µM in the NCI-60 cell line panel [1]. Separately, an N-(2-chlorobenzyl)-substituted hydroxamate has been characterized as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a validated antimicrobial target [2]. While these data pertain to more complex molecules containing the 2-chlorobenzyl fragment rather than (2-chlorobenzyl)cyanamide itself, they establish the pharmacological relevance of this substructure and support its selection over alternative benzyl derivatives lacking this validated biological precedent.

Drug Discovery Anti-Tumor Agents Anti-Infectives

(2-Chlorobenzyl)cyanamide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Halogen Bonding Probes

Medicinal chemistry programs investigating the role of ortho-halogen substitution in target engagement should prioritize (2-chlorobenzyl)cyanamide over the para-chloro regioisomer due to its distinct steric and electronic profile . The ortho-chlorine substituent introduces unique conformational constraints and potential halogen bonding interactions that are absent in the para-substituted analog. This application is supported by the class-level understanding that chlorine substitution pattern significantly influences biological activity [1], and the active commercial availability of the ortho isomer ensures procurement feasibility .

Synthetic Methodology Development for Carboxylic Acid Bioisostere Replacement

Researchers designing bioisosteric replacements for carboxylic acid-containing leads should consider (2-chlorobenzyl)cyanamide as a building block incorporating the cyanamide functional group. The cyanamide moiety (-NH-C≡N) offers a reduced topological polar surface area (TPSA reduction of ~21.7 Ų vs. -COOH) and increased lipophilicity (LogP ~1.86-1.91), which may enhance membrane permeability while maintaining hydrogen bonding capacity . This class-level differentiation is supported by the established precedent of cyanamides as carboxylic acid bioisosteres in drug design [1] and the availability of scalable one-pot synthetic methodologies for accessing this compound class .

Multi-Step Organic Synthesis Requiring Mono-Substituted Cyanamide Intermediates

For synthetic routes that depend on the presence of an N-H hydrogen bond donor for subsequent N-functionalization, (2-chlorobenzyl)cyanamide is the appropriate procurement choice over di-substituted cyanamide analogs such as N,N-bis(2-chlorobenzyl)cyanamide (CAS 75326-67-9). The mono-substituted nature (H_Donors = 1) enables transformations including Ni(acac)₂-catalyzed ketene N,N-acetal formation, N-alkylation, and N-acylation that are precluded for fully substituted cyanamides . Procurement of a di-substituted analog would render the intended synthetic sequence non-viable, making compound-specific selection critical for project success [1].

Anti-Tumor or Anti-Infective Fragment-Based Lead Optimization

Medicinal chemistry teams pursuing fragment-based drug discovery against oncology or infectious disease targets may select (2-chlorobenzyl)cyanamide as a building block based on the validated pharmacological precedent of the 2-chlorobenzyl substructure. The 2-chlorobenzyl fragment has been successfully incorporated into compounds exhibiting anti-tumor activity (GI₅₀ = 3.903 µM in NCI-60 panel) and DXPS enzyme inhibition for antimicrobial applications [1]. While these data do not represent direct activity of (2-chlorobenzyl)cyanamide itself, they establish the 2-chlorobenzyl moiety as a privileged substructure worthy of inclusion in fragment libraries and lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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